molecular formula C13H11N3O B269462 4-(1H-benzimidazol-2-ylamino)phenol

4-(1H-benzimidazol-2-ylamino)phenol

Cat. No. B269462
M. Wt: 225.25 g/mol
InChI Key: UNABYEWLYJWLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-ylamino)phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

4-(1H-benzimidazol-2-ylamino)phenol has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where the compound has been shown to exhibit anticancer activity. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. Another application is in the field of material science, where the compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). The MOFs have been studied for their potential applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-ylamino)phenol is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a type of programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, the compound has been shown to modulate the immune system, enhancing the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1H-benzimidazol-2-ylamino)phenol in lab experiments is its potency and selectivity against cancer cells. The compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using the compound is its solubility in aqueous solutions. The compound is poorly soluble in water, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(1H-benzimidazol-2-ylamino)phenol. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in other fields, such as agriculture and environmental science. In addition, the compound's mechanism of action needs to be further elucidated to understand its full potential as a cancer therapeutic. Finally, the compound's solubility issues need to be addressed to enable its use in a wider range of experiments.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound exhibits potent and selective activity against cancer cells, making it a promising candidate for cancer treatment. However, its solubility issues limit its use in certain experiments. Further studies are needed to optimize the synthesis method, study the compound's potential applications in other fields, elucidate its mechanism of action, and address its solubility issues.

Synthesis Methods

The synthesis of 4-(1H-benzimidazol-2-ylamino)phenol has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzimidazole with 4-chlorophenol in the presence of a base such as sodium hydroxide. This method yields the desired compound in good yield and purity. Another method involves the reaction of 2-aminobenzimidazole with 4-nitrophenol in the presence of a reducing agent such as sodium dithionite. The nitro group is reduced to an amino group, yielding this compound.

properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylamino)phenol

InChI

InChI=1S/C13H11N3O/c17-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8,17H,(H2,14,15,16)

InChI Key

UNABYEWLYJWLCJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)O

Origin of Product

United States

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